molecular formula C10H9F3O2 B2690558 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone CAS No. 1784357-07-8

1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2690558
CAS No.: 1784357-07-8
M. Wt: 218.175
InChI Key: HWEDAGHPXJCDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone typically involves the use of starting materials such as 3-methoxybenzaldehyde and trifluoromethyl ketone. One common method involves the Friedel-Crafts acylation reaction, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-3-4-8(10(11,12)13)9(5-7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEDAGHPXJCDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.